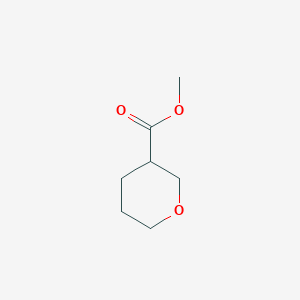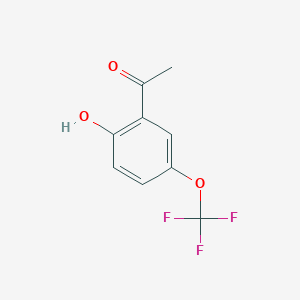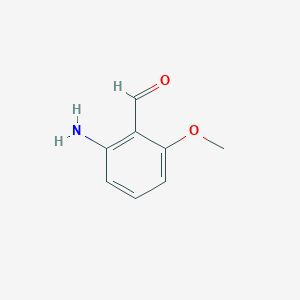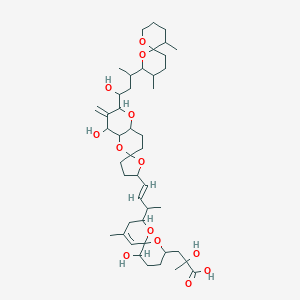
Dinophysistoxin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinophysistoxin-1 is a marine toxin produced by certain species of dinoflagellates, such as Dinophysis acuminata and Prorocentrum lima. It is part of the okadaic acid group of toxins, which are known to cause diarrheic shellfish poisoning in humans. This toxin accumulates in filter-feeding bivalves like mussels, clams, oysters, and scallops, posing a significant health risk when contaminated shellfish are consumed .
Mechanism of Action
Target of Action
Dinophysistoxin 1 primarily targets protein phosphatases, specifically type 1 and type 2A . These phosphatases play a crucial role in a wide array of cellular processes .
Mode of Action
Dinophysistoxin 1 interacts with its targets by inhibiting the enzyme activities of protein phosphatases . This inhibition, particularly of type 1 and type 2A phosphatases, is significant and forms the primary mechanism of action for Dinophysistoxin 1 .
Biochemical Pathways
The inhibition of protein phosphatases disrupts various biochemical pathways within the cell . Given that these phosphatases are involved in numerous cellular processes, the downstream effects of this disruption can be widespread and varied .
Pharmacokinetics
It’s known that dinophysistoxin 1 can be orally toxic, with studies indicating that it can cause significant effects even at sublethal doses .
Result of Action
The molecular and cellular effects of Dinophysistoxin 1’s action can be severe. For instance, in a study where mice were treated with sublethal doses of Dinophysistoxin 1 for 7 days, the mice lost body weight, and the disease activity index and intestinal crypt depths increased .
Action Environment
The action, efficacy, and stability of Dinophysistoxin 1 can be influenced by various environmental factors. For example, sea temperature may be one of the most important environmental factors influencing the distribution and toxin content of Dinophysis species, which produce Dinophysistoxin 1 .
Biochemical Analysis
Biochemical Properties
Dinophysistoxin 1, along with its analogues okadaic acid (OA) and dinophysistoxin 2 (DTX2), are potent inhibitors of protein phosphatases PP2A and PP1 . These interactions with enzymes play a crucial role in the biochemical reactions induced by DTX1.
Cellular Effects
In cellular terms, DTX1 has been found to disrupt the integrity of Caco-2 monolayers at concentrations above 50 nM . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dinophysistoxin 1 exerts its effects through binding interactions with biomolecules, specifically protein phosphatases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Dinophysistoxin 1 can change. For example, in a study where mice were treated with sublethal doses of DTX1 for 7 days, the mice lost body weight, and the disease activity index and intestinal crypt depths increased .
Dosage Effects in Animal Models
The effects of Dinophysistoxin 1 vary with different dosages in animal models. For instance, acute oral LD50 values for DTX1 have been found to be 897 μg/kg . At high doses, DTX1 can cause toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that Dinophysistoxin 1 is involved in are primarily related to its interactions with protein phosphatases. These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
Dinophysistoxin 1 is transported and distributed within cells and tissues. In mussels fed with a DTX1-producing microalga, an increase in DTX1 was observed in the digestive gland, kidneys, and gills .
Subcellular Localization
It is known that DTX1 can disrupt the integrity of Caco-2 monolayers, which may suggest its localization at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinophysistoxin-1 is complex due to its intricate molecular structure. It involves multiple steps, including the formation of polyether rings and the introduction of various functional groups. The synthetic route typically starts with simpler organic molecules, which are gradually built up through a series of reactions such as aldol condensations, Michael additions, and cyclizations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be isolated from natural sources, such as contaminated shellfish, using techniques like liquid chromatography-tandem mass spectrometry. This method allows for the precise quantification and purification of the toxin from biological samples .
Chemical Reactions Analysis
Types of Reactions: Dinophysistoxin-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its toxicity and biological activity.
Reduction: Reduction reactions can convert this compound into less toxic derivatives.
Substitution: This involves replacing one functional group with another, which can affect the molecule’s interaction with biological targets.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less toxic analogs .
Scientific Research Applications
Dinophysistoxin-1 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of marine toxins in seafood.
Biology: Researchers study its effects on cellular processes, particularly its ability to inhibit protein phosphatases.
Medicine: It serves as a tool to understand the mechanisms of diarrheic shellfish poisoning and to develop potential treatments.
Industry: It is used in the development of biosensors for detecting marine toxins in seafood
Comparison with Similar Compounds
Okadaic Acid: Another member of the okadaic acid group of toxins, known for its similar mechanism of action and toxicity.
Dinophysistoxin-2: A structural analog of dinophysistoxin-1 with slightly different toxicity and biological effects.
Dinophysistoxin-3: Another analog that is often found in contaminated shellfish alongside this compound
Uniqueness: this compound is unique due to its higher oral toxicity compared to other members of the okadaic acid group. Its ability to disrupt tight-junction proteins and cross the intestinal epithelium more effectively makes it particularly potent .
Properties
CAS No. |
81720-10-7 |
|---|---|
Molecular Formula |
C45H70O13 |
Molecular Weight |
819.0 g/mol |
IUPAC Name |
(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1 |
InChI Key |
CLBIEZBAENPDFY-OOVUYDAUSA-N |
SMILES |
CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |
Canonical SMILES |
CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |
melting_point |
134°C |
Key on ui other cas no. |
81720-10-7 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
35S-methylokadaic acid dinophysistoxin 1 dinophysistoxin-1 dinophytoxin-1 DTX-1 protein, Dinophysis DTX1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



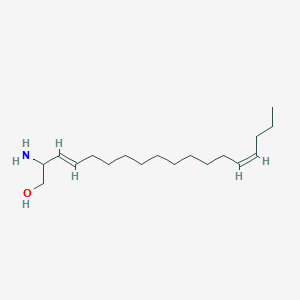
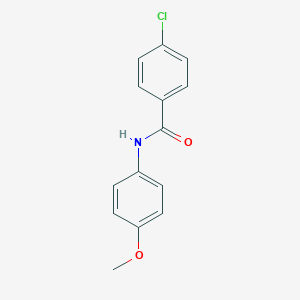

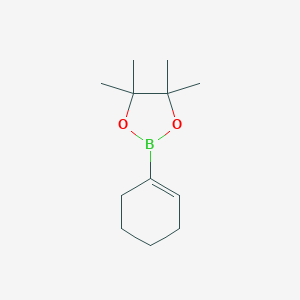
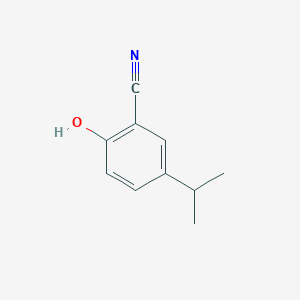
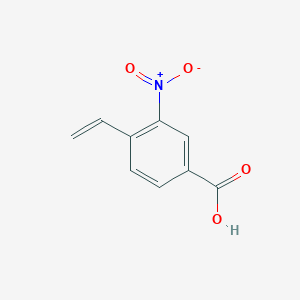
![Tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate](/img/structure/B117288.png)
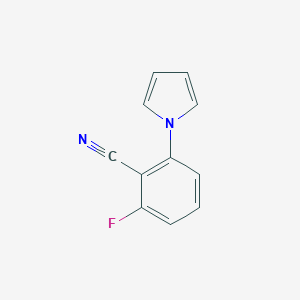
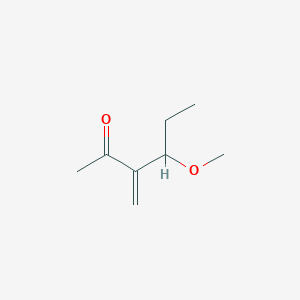
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
